(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Anticancer Properties and Tubulin Polymerization Inhibition
A study focused on the synthesis and cytotoxic activity of 2-anilinonicotinyl-linked acrylamide conjugates, which are designed as tubulin polymerization inhibitors. These compounds, including those with structural similarities to "(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide," demonstrated promising cytotoxicity against various human cancer cell lines. Specifically, compounds showed significant cytotoxic effects, particularly against the A549 human lung adenocarcinoma epithelial cell line, highlighting their potential as potent anticancer agents. Molecular docking studies indicated efficient interaction and binding in the active site of tubulin, suggesting a mechanism of action through disruption of microtubule dynamics leading to cell cycle arrest and apoptosis (Kamal et al., 2014).
Fluorescence and Biological Activities
Another research direction involves the synthesis of novel compounds with remarkable fluorescence properties and biological activities. A study described the synthesis of new pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, exhibiting considerable fluorescence with high quantum yields. These compounds were evaluated for their antimicrobial and antiviral activities, showing significant potency against various bacterial strains and fungi. This research underscores the dual utility of such compounds in both biological applications and as materials with specific optical properties (Azzam et al., 2020).
Material Science Applications
The compound's relevance extends into the field of material science, particularly in the synthesis and characterization of polymers. For example, studies on the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids reveal the creation of polymers with high thermal stability, solubility in polar solvents, and the ability to form tough and transparent films. These polymers exhibit distinct glass transition temperatures and are stable up to high temperatures, showcasing their potential applications in advanced materials engineering (Hsiao & Huang, 1997).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. For more specific information on “(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c1-30-19-11-9-16(14-20(19)31-2)10-12-22(29)28(15-17-6-3-4-13-26-17)24-27-23-18(25)7-5-8-21(23)32-24/h3-14H,15H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKZIBGQLKTBA-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide |
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